molecular formula C15H20N4O B7639085 N-[1-(6-cyanopyridin-3-yl)piperidin-3-yl]butanamide

N-[1-(6-cyanopyridin-3-yl)piperidin-3-yl]butanamide

Cat. No. B7639085
M. Wt: 272.35 g/mol
InChI Key: ANQCMPQXVJNXCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(6-cyanopyridin-3-yl)piperidin-3-yl]butanamide, also known as BMS-986165, is a small molecule inhibitor of the TYK2 enzyme. It is currently being investigated for its potential therapeutic effects in treating autoimmune diseases such as psoriasis and lupus.

Mechanism of Action

N-[1-(6-cyanopyridin-3-yl)piperidin-3-yl]butanamide inhibits the TYK2 enzyme, which is involved in the signaling pathways of cytokines such as IL-12, IL-23, and type I interferons. By blocking these pathways, this compound may be able to reduce inflammation and modulate the immune response.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce inflammation and improve symptoms in animal models of autoimmune diseases. It has also been shown to reduce levels of cytokines such as IL-12 and IL-23 in human clinical trials. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of N-[1-(6-cyanopyridin-3-yl)piperidin-3-yl]butanamide is its specificity for the TYK2 enzyme, which may reduce off-target effects. However, its potency and selectivity may also make it difficult to study in lab experiments. Additionally, the cost and availability of this compound may limit its use in some research settings.

Future Directions

There are several potential future directions for research on N-[1-(6-cyanopyridin-3-yl)piperidin-3-yl]butanamide. One area of interest is its potential use in combination therapies with other drugs for autoimmune diseases. Another area of research is the potential use of this compound in other diseases that involve the immune system, such as cancer and infectious diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential side effects.

Synthesis Methods

The synthesis of N-[1-(6-cyanopyridin-3-yl)piperidin-3-yl]butanamide involves several steps, including the reaction of 6-cyanonicotinic acid with piperidine and subsequent reactions with various reagents to form the final product. The synthesis process has been optimized to improve yield and purity of the compound.

Scientific Research Applications

N-[1-(6-cyanopyridin-3-yl)piperidin-3-yl]butanamide has been shown to have potential therapeutic effects in treating autoimmune diseases such as psoriasis, lupus, and inflammatory bowel disease. It works by inhibiting the TYK2 enzyme, which plays a key role in the immune response. By blocking this enzyme, this compound may be able to reduce inflammation and alleviate symptoms of these diseases.

properties

IUPAC Name

N-[1-(6-cyanopyridin-3-yl)piperidin-3-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-2-4-15(20)18-13-5-3-8-19(11-13)14-7-6-12(9-16)17-10-14/h6-7,10,13H,2-5,8,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQCMPQXVJNXCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1CCCN(C1)C2=CN=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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